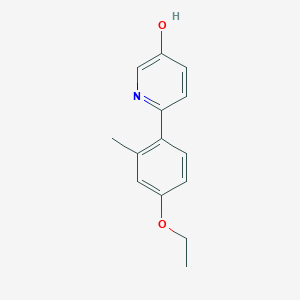
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid (6-ACCP) is an organic compound that has been used in scientific research since the 1950s. It is a white crystalline solid which is soluble in water, alcohol, and other organic solvents. 6-ACCP is a common reagent in organic synthesis, and it has a wide range of applications in scientific research, including biochemistry and physiology. In
Applications De Recherche Scientifique
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein binding, and receptor activation. It has been used to study the structure and function of enzymes, such as cytochrome P450, and to study the binding of proteins to DNA and other molecules. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been used to study the activation of G-protein coupled receptors, which are involved in a variety of physiological processes.
Mécanisme D'action
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is thought to bind to the heme iron of the cytochrome P450 enzyme, preventing the enzyme from binding to its substrate. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been shown to bind to DNA and other molecules, which may explain its ability to modulate the activity of G-protein coupled receptors.
Biochemical and Physiological Effects
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites in the body. 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has also been shown to bind to DNA and other molecules, which can affect the activity of G-protein coupled receptors and lead to changes in the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents and can be used in a wide range of experimental conditions. However, 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% is not very stable and can degrade over time, making it difficult to use in long-term experiments.
Orientations Futures
The future directions for 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% research include further study of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to identify the optimal conditions for using 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments. Finally, further research is needed to explore the potential uses of 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% in drug development and therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid, 95% can be achieved through two methods: the direct synthesis method and the indirect synthesis method. The direct synthesis method involves the reaction of pyridine-2-carboxylic acid with 4-chloro-3-cyanophenylmagnesium bromide, followed by hydrolysis of the resulting product. The indirect synthesis method involves the reaction of pyridine-2-carboxylic acid with 4-chloro-3-cyanophenylmagnesium bromide, followed by the reaction of the resulting product with ammonia. Both of these methods are relatively simple and can be completed in a few steps.
Propriétés
IUPAC Name |
6-amino-3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-1-7(5-8(10)6-15)9-2-4-11(16)17-12(9)13(18)19/h1-5H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQNXQLEVCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-chloro-3-cyanophenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)
![5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414814.png)











